1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide
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Description
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide are enzymes known as alpha-amylase and alpha-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .
Mode of Action
The compound this compound interacts with its targets by inhibiting the action of alpha-amylase and alpha-glucosidase . This inhibition prevents the breakdown of complex polysaccharides into glucose, thus managing the levels of glucose in the body .
Biochemical Pathways
The compound this compound affects the carbohydrate metabolism pathway. By inhibiting alpha-amylase and alpha-glucosidase, it prevents the breakdown of complex polysaccharides into glucose . This action disrupts the normal flow of the carbohydrate metabolism pathway, leading to a decrease in glucose levels in the body .
Result of Action
The molecular and cellular effects of the action of this compound result in a decrease in glucose levels in the body . This is due to the inhibition of alpha-amylase and alpha-glucosidase, which prevents the breakdown of complex polysaccharides into glucose .
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-3-15-22-20-25(23-15)19(27)17(28-20)16(14-6-4-5-12(2)11-14)24-9-7-13(8-10-24)18(21)26/h4-6,11,13,16,27H,3,7-10H2,1-2H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRVWPZSGDVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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